molecular formula C28H38N2O6 B015227 Conglobatin CAS No. 72263-05-9

Conglobatin

Cat. No. B015227
CAS RN: 72263-05-9
M. Wt: 498.6 g/mol
InChI Key: LAJRJVDLKYGLOO-NLISZJEWSA-N
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Chemical Reactions Analysis

Types of Reactions: Conglobatin undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis of Conglobatin can be achieved through a multi-step process that involves the conversion of readily available starting materials into the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and 2-nitrobenzaldehyde in the presence of ammonium acetate and ethanol to form an intermediate Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in ethanol to yield the corresponding amine.", "Step 3: Alkylation of the amine with ethyl acetoacetate in the presence of sodium ethoxide to form a beta-ketoamine.", "Step 4: Cyclization of the beta-ketoamine with acetic anhydride and sulfuric acid to form a dihydrofuran intermediate.", "Step 5: Dehydration of the dihydrofuran with sodium hydroxide in ethanol to form the final product, Conglobatin." ] }

CAS RN

72263-05-9

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

IUPAC Name

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1

InChI Key

LAJRJVDLKYGLOO-NLISZJEWSA-N

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C

SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Canonical SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

synonyms

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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